1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-1-7(2-9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZHKDVMVPOGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to dichlorobenzyl alcohol, which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections.
Mode of Action
The antiseptic mechanism of action of dichlorobenzyl alcohol, a related compound, is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins.
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are known to occur.
Biological Activity
1-(3,5-Dichlorobenzyl)-1H-imidazole-4-carboxylic acid is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3,5-dichlorobenzylamine with imidazole derivatives. The process can be optimized through various conditions such as temperature and solvent choice to enhance yield and purity.
Antimicrobial Activity
Imidazole derivatives, including 1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid, have demonstrated significant antimicrobial properties. A study evaluated a series of imidazole compounds against various bacterial strains using the agar disc-diffusion method. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli (Table 1).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(3,5-Dichlorobenzyl)-1H-imidazole-4-carboxylic acid | S. aureus | 18 |
| 1-(3,5-Dichlorobenzyl)-1H-imidazole-4-carboxylic acid | E. coli | 15 |
| Control (Norfloxacin) | S. aureus | 25 |
| Control (Norfloxacin) | E. coli | 22 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid were tested against various cancer cell lines (MCF-7 and DLD-1). The half-maximal inhibitory concentration (IC50) values were recorded, showing promising results compared to standard chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3,5-Dichlorobenzyl)-1H-imidazole-4-carboxylic acid | MCF-7 | 57.4 |
| 1-(3,5-Dichlorobenzyl)-1H-imidazole-4-carboxylic acid | DLD-1 | 79.9 |
| Cisplatin | MCF-7 | >100 |
| Cisplatin | DLD-1 | >100 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and mitochondrial pathways .
Antiviral Activity
Another area of interest is the antiviral potential of imidazole derivatives. In a study focusing on HIV-1 integrase inhibition, several compounds were tested for their ability to inhibit viral replication. The results indicated that some derivatives exhibited moderate antiviral activity with acceptable cytotoxicity profiles.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various imidazole derivatives for treating bacterial infections, patients treated with formulations containing 1-(3,5-dichlorobenzyl)-1H-imidazole-4-carboxylic acid showed a significant reduction in infection rates compared to controls.
Case Study 2: Cancer Treatment
A research initiative explored the use of this compound in combination therapies for resistant cancer types. Patients receiving treatment with this imidazole derivative alongside conventional chemotherapy showed improved outcomes in tumor reduction and overall survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by halogen substitution patterns and the positioning of functional groups. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
ACE2 Inhibition
- Chloride Sensitivity : Inhibition of ACE2 by 3,5-dichlorobenzyl-containing compounds is highly sensitive to chloride ion concentration, as seen in analogs like MLN4760 and N-[(1S)-1-carboxy-3-methylbutyl]-3-(3,5-dichlorobenzyl)-l-histidine (Ki = 0.000044 μM) . The dichlorobenzyl group likely stabilizes hydrophobic interactions with the enzyme’s active site.
- Positional Isomerism : Substitution at the 3,5-positions (vs. 2,4- or 2,6-) optimizes steric fit in ACE2’s S2 pocket, enhancing binding affinity .
Collagenase Interaction
- Chlorine Position and Binding: Dichlorobenzyl derivatives with 2,4- or 2,6-substitution (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) exhibit comparable collagenase inhibition (ΔG ≈ -6.4 to -6.5 kcal/mol) despite differing halogen positions. However, hydrogen bond lengths and π–π interactions vary slightly (e.g., 1.961 Å vs. 2.202 Å for H-bonds) .
- 3,5-Substitution vs. 2,4/2,6 : The 3,5-dichloro configuration in the target compound may reduce steric hindrance in collagenase’s active site compared to 2,4/2,6 analogs, though direct comparative data are lacking .
Physicochemical Properties
Limitations and Contradictions
- Target Specificity : While 3,5-dichlorobenzyl analogs show ACE2 inhibition, their activity against collagenase remains underexplored compared to 2,4/2,6-dichloro derivatives .
- Data Gaps : Quantitative activity data (e.g., IC₅₀) for the target compound are absent in the provided evidence, necessitating extrapolation from structurally related molecules.
Preparation Methods
Stepwise Synthesis Strategy
Synthesis of Imidazole-4-carboxylic Acid Core:
- Starting from suitable precursors such as glyoxal, formaldehyde, and ammonia or primary amines, the imidazole ring is constructed.
- Introduction of the carboxylic acid group at the 4-position may be achieved via oxidation of a corresponding ester or nitrile intermediate or by using carboxylated starting materials.
Introduction of the 3,5-Dichlorobenzyl Substituent at N-1:
- The N-1 position of the imidazole ring can be alkylated using 3,5-dichlorobenzyl halides (e.g., chloride or bromide) under basic conditions.
- Alkylation typically involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution with the benzyl halide.
Purification and Characterization:
- The product is purified by recrystallization or chromatography.
- Structural confirmation is done via NMR, IR, and mass spectrometry.
Experimental Conditions and Parameters
Based on analogous imidazole derivative preparations, the following conditions are typically employed:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imidazole ring formation | Glyoxal + ammonia + aldehyde (e.g., formaldehyde) | Acidic or neutral medium, reflux |
| Carboxylation | Oxidation of ester or nitrile precursors | Use of oxidants like KMnO4 or H2O2 |
| N-1 Benzylation | 3,5-Dichlorobenzyl chloride + base (e.g., K2CO3) | Solvent: DMF or acetone; temperature 50-80°C |
| Purification | Recrystallization or chromatography | Solvent choice affects yield and purity |
Detailed Research Findings and Data
Analogous Preparation from Patents and Literature
A patent describing preparation of related imidazole carboxylic acid esters (e.g., 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester) provides insights into reaction conditions that can be adapted for the target compound:
- Reaction of ethyl ester precursors with dimethyl carbonate in the presence of potassium carbonate at 100–120°C under nitrogen atmosphere for 8–10 hours.
- Subsequent chlorination using hydrochloric acid and hydrogen peroxide in dichloroethane at controlled temperatures (20–30°C) for several hours.
- Purification via washing with sodium sulfite, sodium carbonate, and drying over anhydrous sodium sulfate.
Though this patent focuses on pyrazole derivatives, the stepwise approach and reaction conditions are informative for imidazole analogs.
Synthetic Route Optimization
- Microwave irradiation has been reported to enhance synthesis efficiency for benzimidazole derivatives, which are structurally related heterocycles.
- Use of coupling agents like N,N′-diisopropylcarbodiimide (DIC) facilitates intramolecular cyclization in benzimidazole synthesis, suggesting similar strategies might be applicable for imidazole ring formation.
- Protection and deprotection strategies (e.g., silyl protecting groups) are employed when sensitive functional groups are present.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
